![molecular formula C21H28N4O B5527196 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5527196.png)
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide typically involves multi-step reactions that include the formation of highly substituted pyrazole skeletons. A common approach includes reactions such as nucleophilic substitution, esterification, and cyclization to introduce various substituents into the pyrazole or indole rings, providing the desired structural complexity and functionality (Jachak et al., 2010). These methods highlight the versatility and adaptability of synthetic routes to obtain complex molecules with specific properties.
Molecular Structure Analysis
The molecular structure of compounds akin to the one is characterized by the presence of indole and pyrazole rings, which are crucial for their biological and chemical behavior. Advanced techniques such as X-ray crystallography and NMR spectroscopy are pivotal for elucidating their structure. These methods provide insights into the conformation, stereochemistry, and intermolecular interactions, crucial for understanding the compound's reactivity and function (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving N-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide and its analogs often exploit the reactivity of the pyrazole and indole moieties. These compounds undergo various chemical reactions, including alkylation, acylation, and coupling reactions, which modify their chemical structure and, consequently, their properties and biological activity. The choice of reaction conditions and reagents plays a significant role in the selectivity and yield of these transformations (Girreser et al., 2016).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and stability, are influenced by their molecular structure. The presence of multiple substituents on the pyrazole and indole rings affects the compound's physical state, solubility in various solvents, and thermal stability. Analytical techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study these properties, providing information relevant for the compound's storage, handling, and application in different fields (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, pKa, and the potential for various chemical transformations, are crucial for understanding the behavior of N-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide in different environments. Studies focusing on the compound's interaction with reagents, its behavior under different chemical conditions, and its reactivity towards nucleophiles and electrophiles shed light on its chemical versatility and potential applications (Hassan et al., 2021).
Wissenschaftliche Forschungsanwendungen
Pyrazole Derivatives as Anti-inflammatory Agents
Pyrazole derivatives, such as the one , have been synthesized and evaluated for their anti-inflammatory activity. For instance, El‐Hawash and El-Mallah (1998) synthesized N-substituted pyrazole carboxamides and thiocarboxamides, demonstrating significant anti-inflammatory activity in vivo. These compounds were found to be less toxic and nearly devoid of ulcerogenic activity compared to conventional drugs like phenylbutazone and indometacin (El‐Hawash & El-Mallah, 1998).
Anticancer Potential
The hybridization of pyrazole and indole moieties has been explored for anticancer applications. Hassan et al. (2021) designed novel pyrazole–indole hybrids as antitumor agents, showing excellent antitumor activity against various cancer cell lines. For example, some compounds exhibited significant inhibition performance against the HepG2 cancer cell line, outperforming the standard reference drug, doxorubicin (Hassan et al., 2021).
Microwave-Assisted Synthesis and Broad Biological Activity
The efficiency of microwave-assisted synthesis of pyrazole derivatives, including tetrazole pyrazole amides, has been highlighted by Hu et al. (2011). These derivatives display a range of biological activities, such as bacteriocidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011).
Cross-Coupling Reactions in Water
The N-arylation of nitrogen nucleophiles, including pyrazole and indole, has been facilitated by a catalytic system in water, as researched by Teo (2009). This method offers an environmentally friendly and efficient approach to synthesizing N-arylated products, highlighting the versatility of pyrazole derivatives in chemical synthesis (Teo, 2009).
Antimicrobial Activity and Novel Synthesis Approaches
Palkar et al. (2017) synthesized novel analogs of pyrazole derivatives, demonstrating promising antibacterial activity against various bacteria like Staphylococcus aureus and Bacillus subtilis. This study emphasizes the potential of pyrazole derivatives in developing new antimicrobial agents (Palkar et al., 2017).
Synthesis and Biological Activity
Mandour et al. (2012) synthesized novel pyrazole derivatives with potential biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. This research underlines the broad spectrum of biological applications for pyrazole derivatives, including the compound (Mandour et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound would depend on its applications. If it has medicinal properties, future research could focus on improving its efficacy or reducing its side effects. If it’s used in materials science or as a catalyst, research could focus on improving its performance or finding new applications .
Eigenschaften
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-13-10-14(2)19-18(11-13)17(5)20(22-19)21(26)24(6)8-7-9-25-16(4)12-15(3)23-25/h10-12,22H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXPISVXXBLIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CCCN3C(=CC(=N3)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

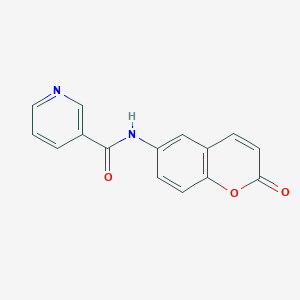
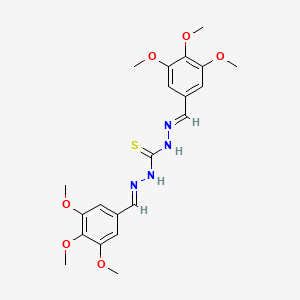
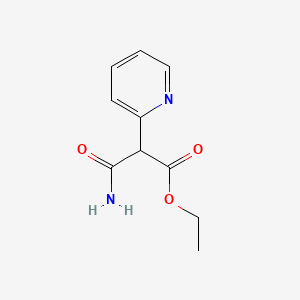
![3-{[4-(difluoromethoxy)benzylidene]amino}-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5527152.png)

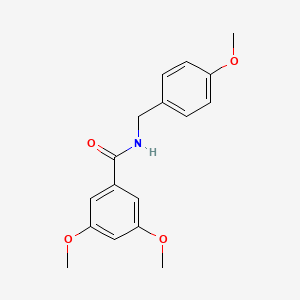
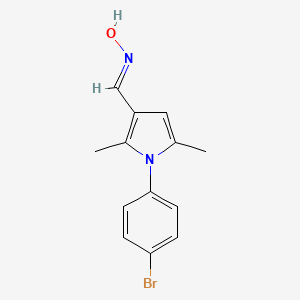
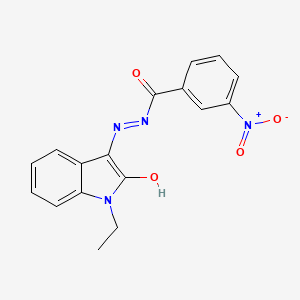
![N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5527187.png)
![2-phenyl-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5527200.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5527204.png)
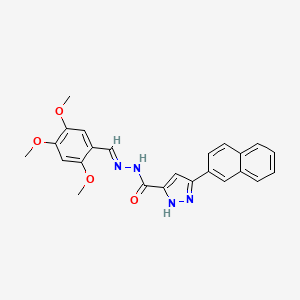
![N-(5-methyl-3-isoxazolyl)-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5527215.png)
![2-(4-chlorophenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5527220.png)